molecular formula C12H13BrO4 B4135492 ethyl 2-(4-bromo-2-formylphenoxy)propanoate

ethyl 2-(4-bromo-2-formylphenoxy)propanoate

Cat. No.: B4135492
M. Wt: 301.13 g/mol
InChI Key: SYJNEUOJPGCSMY-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromo-2-formylphenoxy)propanoate is an organic compound with the molecular formula C₁₂H₁₃BrO₄ and a molecular weight of 301.13 g/mol . This compound is characterized by the presence of a bromo group, a formyl group, and an ethyl ester group attached to a phenoxypropanoate backbone. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-bromo-2-formylphenoxy)propanoate typically involves the reaction of 4-bromo-2-formylphenol with ethyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction mechanism involves the nucleophilic substitution of the bromine atom by the phenoxide ion, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-bromo-2-formylphenoxy)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 2-(4-bromo-2-carboxyphenoxy)propanoate.

    Reduction: Ethyl 2-(4-bromo-2-hydroxyphenoxy)propanoate.

    Substitution: Ethyl 2-(4-substituted-2-formylphenoxy)propanoate.

Scientific Research Applications

Ethyl 2-(4-bromo-2-formylphenoxy)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(4-bromo-2-formylphenoxy)propanoate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the bromo group can undergo substitution reactions. These interactions can modulate biochemical pathways and affect the activity of enzymes and other proteins.

Comparison with Similar Compounds

Ethyl 2-(4-bromo-2-formylphenoxy)propanoate can be compared with similar compounds such as:

    Ethyl 2-(4-chloro-2-formylphenoxy)propanoate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(4-methyl-2-formylphenoxy)propanoate: Similar structure but with a methyl group instead of bromine.

    Ethyl 2-(4-nitro-2-formylphenoxy)propanoate: Similar structure but with a nitro group instead of bromine.

These compounds share similar chemical properties but differ in their reactivity and applications due to the different substituents on the phenoxy ring .

Properties

IUPAC Name

ethyl 2-(4-bromo-2-formylphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-16-12(15)8(2)17-11-5-4-10(13)6-9(11)7-14/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYJNEUOJPGCSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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